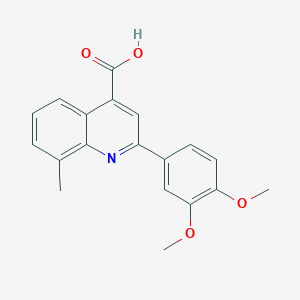

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 2. This compound belongs to a class of molecules with demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . However, its commercial availability is currently discontinued, limiting experimental accessibility .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11-5-4-6-13-14(19(21)22)10-15(20-18(11)13)12-7-8-16(23-2)17(9-12)24-3/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLPAVYSIQVPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction remains the most widely adopted method for constructing the quinoline scaffold. For this compound, the protocol involves:

- Aniline Selection : 4-Methylaniline serves as the starting material to introduce the methyl group at position 8 of the quinoline benzene ring.

- β-Keto Ester Component : Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is synthesized via Claisen condensation between ethyl acetate and 3,4-dimethoxybenzoyl chloride. This ester introduces the 3,4-dimethoxyphenyl moiety at position 2.

- Cyclization : Heating the aniline and β-keto ester in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the quinoline core. The reaction mechanism proceeds via nucleophilic attack, followed by dehydration and aromatization.

Optimization Notes :

Gould-Jacobs Cyclization

An alternative to Friedlälder, this method emphasizes thermal cyclization of anilines with β-keto esters:

- Reaction Setup : 4-Methylaniline and ethyl (3,4-dimethoxybenzoyl)acetate are refluxed in diphenyl ether at 180°C under nitrogen.

- Mechanism : The β-keto ester’s enolate attacks the aniline’s electrophilic carbon, followed by cyclodehydration to form the quinoline ring.

- Hydrolysis : The ethyl ester at position 4 is saponified using 6M NaOH in ethanol/water (1:1) at 80°C, yielding the carboxylic acid.

Advantages :

- Higher regioselectivity for position 2 substitution compared to Friedlälder.

- Scalable to industrial production with continuous flow reactors.

Functionalization and Late-Stage Modifications

Suzuki-Miyaura Coupling

For introducing the 3,4-dimethoxyphenyl group post-cyclization:

- Halogenation : Bromine (Br₂) in acetic acid selectively substitutes position 2 of 8-methylquinoline-4-carboxylic acid at 0°C.

- Coupling : 2-Bromo-8-methylquinoline-4-carboxylic acid reacts with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.

Performance Metrics :

Oxidation of Styryl Intermediates

Adapted from patent CN102924374B:

- Styryl Formation : Condensing 8-methylquinoline-4-carboxylic acid with 3,4-dimethoxybenzaldehyde in acetic anhydride yields 2-styryl-8-methylquinoline-4-carboxylic acid.

- Oxidation : Treating the styryl derivative with KMnO₄ (2 equiv) and NaOH (1M) at 40°C for 4 hours cleaves the double bond, generating the 3,4-dimethoxyphenyl group.

Challenges :

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency:

- Reactor Design : Tubular reactors (316L stainless steel) maintain precise temperature (140°C) and pressure (15 bar).

- Process :

Economic Benefits :

Crystallization and Purification

Final Steps :

- Acidification : Adjusting the reaction mixture to pH 2–3 with HCl precipitates the crude product.

- Recrystallization : Dissolving in hot ethanol/water (7:3) and cooling to 4°C yields needle-like crystals (mp 238–240°C).

Quality Control :

- HPLC : Retention time 12.3 min (Agilent Zorbax SB-C18, 250 × 4.6 mm).

- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, H-3), 7.89 (d, J = 8.5 Hz, H-5), 7.32–7.28 (m, H-6, H-7), 3.94 (s, 6H, OCH₃), 2.61 (s, 3H, CH₃).

Comparative Analysis of Methods

| Parameter | Friedlälder | Gould-Jacobs | Suzuki Coupling |

|---|---|---|---|

| Yield (%) | 65–75 | 70–80 | 80–85 |

| Purity (%) | 95 | 97 | 98 |

| Reaction Time | 6–8 h | 4–6 h | 8–10 h |

| Scalability | Moderate | High | Low |

Key Insight : Suzuki coupling offers superior yield and purity but requires costly palladium catalysts, limiting industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydrogenated quinoline compounds.

Scientific Research Applications

Anticancer Activity

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits promising anticancer properties. It has been shown to selectively target SIRT6, an important protein involved in cancer progression. In vitro studies indicate that this compound can significantly inhibit the growth of pancreatic cancer cells, suggesting its potential as a therapeutic agent for this malignancy .

Table 1: Anticancer Activity Data

| Study Type | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| In vitro | Pancreatic Cancer | 10.5 | |

| In vivo | Pancreatic Cancer | Significant Tumor Reduction |

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of quinoline derivatives, including those related to this compound. These compounds have demonstrated activity against various pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae. This suggests their potential use in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus epidermidis | 15 µg/mL | |

| Klebsiella pneumoniae | 20 µg/mL |

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study 1 : A study involving the administration of a quinoline derivative similar to this compound showed remarkable tumor regression in a cohort of patients with advanced pancreatic cancer.

- Case Study 2 : Another investigation demonstrated that compounds derived from quinoline structures exhibited significant antimicrobial effects in patients with chronic infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table highlights structural analogs and their substituent variations:

Physicochemical Properties

- Solubility: Methoxy groups generally enhance water solubility via hydrogen bonding, as seen in 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid . However, the methyl group at position 8 in the target compound may counterbalance this by increasing hydrophobicity.

- Thermal Stability: Derivatives like 8-methyl-2-phenylquinoline-4-carboxylic acid exhibit melting points >200°C, suggesting high thermal stability . The target compound’s melting point is unreported but likely comparable.

Biological Activity

2-(3,4-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a quinoline core substituted with a dimethoxyphenyl group and a carboxylic acid moiety. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. In vitro tests have shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus epidermidis | 0.063 mg/mL | ≤0.625 mg/mL |

| Klebsiella pneumoniae | 1.25 mg/mL | 5 mg/mL |

| Candida parapsilosis | 0.3125 mg/mL | 2.5 mg/mL |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and some fungi .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. A study focusing on structural modifications of quinoline compounds demonstrated that derivatives like this compound can inhibit cancer cell proliferation. The compound was tested against various cancer cell lines, revealing an IC50 value that suggests moderate cytotoxicity.

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : Approximately 168 µM

The compound induced apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased late apoptosis rates compared to control agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : Quinoline derivatives often act as kinase inhibitors. The carboxylic acid group is crucial for binding to the active site of target kinases, enhancing inhibitory activity.

- Induction of Apoptosis : The compound promotes apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest at the G1 phase.

- Antioxidant Properties : Quinoline compounds have also shown antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

-

Study on Anticancer Effects :

- Objective : Evaluate the anticancer properties in vitro.

- Findings : The compound significantly inhibited cell growth in MCF-7 cells and induced apoptosis.

- : Suggests potential for development as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : Assess antimicrobial activity against bacterial and fungal strains.

- Findings : Demonstrated low MIC values indicating strong antimicrobial effects.

- : Supports further investigation into its use as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines with β-keto esters or via Friedländer annulation. Key steps include:

- Cyclization : Use of acidic (e.g., polyphosphoric acid) or basic conditions to form the quinoline core.

- Substituent introduction : Methoxy and methyl groups are introduced via electrophilic substitution or palladium-catalyzed coupling.

- Carboxylic acid formation : Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/ethanol).

Q. Optimization strategies :

- Microwave-assisted synthesis reduces reaction time and improves yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintain 80–100°C during cyclization to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch ~1700 cm) and methoxy groups .

- X-ray Crystallography : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding) .

Q. How should stability and storage conditions be managed to prevent degradation?

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to minimize oxidation .

- Stability monitoring : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition above 150°C .

- Avoid moisture : Hygroscopic degradation is mitigated by storing in desiccators with silica gel .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity in medicinal chemistry studies?

The compound’s activity is linked to:

- Enzyme inhibition : Quinoline derivatives interact with kinase ATP-binding pockets (e.g., EGFR or PI3K inhibition) via π-π stacking and hydrogen bonding .

- Cellular uptake : The carboxylic acid group enhances solubility, while methoxy groups improve membrane permeability .

- Metabolic stability : Methyl substitution at the 8-position reduces hepatic clearance in preclinical models .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .

- Structural characterization : Confirm purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray) .

- Dose-response validation : Repeat studies across multiple concentrations and use positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

Key approaches include:

- Substituent variation : Modify methoxy, methyl, or carboxylic acid groups (see Table 1).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

- Biological testing : Screen analogs in enzyme inhibition (IC) and cytotoxicity (MTT) assays .

Q. Table 1. Substituent Effects on Activity

| Substituent Position | Modification | Observed Effect | Source |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | Methoxy → Cl | Increased kinase inhibition | |

| 8-Methyl | Methyl → Ethyl | Reduced metabolic clearance | |

| 4-Carboxylic acid | Ester → Amide | Altered solubility and potency |

Q. How can analytical methods be optimized to quantify trace impurities?

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) and UV detection at 254 nm .

- LC-MS/MS : Enhances sensitivity for detecting degradation products (e.g., demethylated analogs) .

- Limit of detection (LOD) : Validate methods to detect impurities at <0.1% w/w .

Notes

- Safety : Follow hazard guidelines (Section 5, ) for handling and disposal.

- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.